molecular formula C12H15BClN3O2 B14028044 8-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyrazine

8-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyrazine

Cat. No.: B14028044
M. Wt: 279.53 g/mol
InChI Key: ISYWMVAXEKUSBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyrazine is a heterocyclic compound featuring an imidazo[1,2-a]pyrazine core substituted with a chlorine atom at position 8 and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (boronic ester) group at position 2. This boronic ester moiety is critical for its utility in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex molecules in medicinal chemistry and materials science . The compound is classified as a discontinued product in commercial catalogs, suggesting specialized use in research settings . Its structural confirmation typically relies on spectroscopic techniques like $ ^1H $ NMR and mass spectrometry (MS) .

Properties

Molecular Formula

C12H15BClN3O2

Molecular Weight

279.53 g/mol

IUPAC Name

8-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyrazine

InChI

InChI=1S/C12H15BClN3O2/c1-11(2)12(3,4)19-13(18-11)8-7-16-10-9(14)15-5-6-17(8)10/h5-7H,1-4H3

InChI Key

ISYWMVAXEKUSBH-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C3N2C=CN=C3Cl

Origin of Product

United States

Preparation Methods

Synthesis of the Imidazo[1,2-a]pyrazine Core

The imidazo[1,2-a]pyrazine core is typically synthesized by cyclization reactions involving pyrazine derivatives and appropriate nitrogen-containing reagents. Literature reports (e.g., doctoral theses and patent documents) describe condensation and cyclization protocols under inert atmospheres to afford the bicyclic scaffold in moderate to good yields (e.g., 70-80%).

Halogenation at the 8-Position

Selective chlorination at the 8-position of the imidazo[1,2-a]pyrazine ring is achieved using reagents such as phosphorus oxychloride (POCl3) or N-chlorosuccinimide (NCS) under controlled temperature conditions. For example, refluxing the pyrimidinone intermediate in toluene with POCl3 affords the chlorinated product with high regioselectivity and yields around 70-85%.

Introduction of the Boronate Ester Group

The key step in the preparation of 8-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyrazine is the installation of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group at the 3-position. This is typically performed via a palladium-catalyzed borylation reaction, often employing bis(pinacolato)diboron (B2pin2) as the boron source.

The reaction conditions generally include:

  • A palladium catalyst such as Pd(dppf)Cl2 or Pd(PPh3)4,
  • A base like potassium acetate or potassium carbonate,
  • An inert atmosphere (nitrogen or argon),
  • Solvents such as dioxane or dimethylformamide (DMF),
  • Reaction temperatures ranging from 80 to 110 °C,
  • Reaction times from 12 to 24 hours.

This borylation proceeds via oxidative addition of the aryl halide, transmetallation with the boron reagent, and reductive elimination to yield the boronate ester.

Purification and Characterization

After the reaction, the mixture is typically diluted with dichloromethane (DCM) and washed with aqueous sodium bicarbonate and brine to remove inorganic impurities. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

Purification is commonly achieved by column chromatography on silica gel using gradients of ethyl acetate in cyclohexane or hexane. The purified compound is characterized by:

  • ^1H and ^13C NMR spectroscopy,
  • High-resolution mass spectrometry (HRMS),
  • Liquid chromatography-mass spectrometry (LC-MS),
  • Occasionally X-ray crystallography to confirm the structure.

Data Table: Representative Reaction Conditions for Preparation

Step Reagents/Conditions Yield (%) Notes
Cyclization to imidazo[1,2-a]pyrazine core Pyrazine derivative + nitrogen source, inert atmosphere, reflux 70-80 Moderate to good yields; inert atmosphere required
Chlorination at 8-position POCl3, toluene, reflux 70-85 High regioselectivity for 8-chloro derivative
Borylation at 3-position B2pin2, Pd catalyst (Pd(dppf)Cl2), KOAc, dioxane, 80-110 °C, 12-24 h 50-75 Palladium-catalyzed Miyaura borylation
Work-up and purification DCM extraction, aqueous washes, drying, column chromatography Standard organic work-up and purification

Research Findings and Analysis

  • The synthetic route is robust and adaptable, allowing the preparation of various substituted imidazo[1,2-a]pyrazines with boronate esters suitable for further Suzuki coupling reactions.
  • The borylation step is sensitive to reaction conditions, with catalyst choice and base critical for optimizing yield and selectivity.
  • Chlorination at the 8-position is regioselective and can be efficiently carried out with POCl3, providing a handle for subsequent functionalization.
  • Purification challenges arise due to the polarity and basicity of the heterocyclic compounds, often requiring careful chromatographic conditions.
  • The compound’s boronate ester moiety is stable under standard storage conditions and amenable to cross-coupling, making it a valuable intermediate in medicinal chemistry synthesis.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronate ester moiety enables palladium-catalyzed cross-couplings with various aryl/heteroaryl halides. Key parameters include:

Reaction PartnerCatalyst SystemBaseSolvent SystemTemperatureYield
6-Bromopyridin-2-sulphonamidePd(PPh₃)₄Na₂CO₃Acetonitrile/Water (4:2.9)70°C97%
7-Bromoimidazo[1,2-a]pyridinePd(OAc)₂/PCy₃KOAcDiglyme100°C90%
Brominated spirocyclesPd(dppf)Cl₂K₃PO₄Dioxane90°C82%

This reaction preserves the imidazopyrazine core while enabling biaryl bond formation, making it valuable for creating extended π-conjugated systems .

Nucleophilic Substitution at C8

The electron-deficient chloro group undergoes substitution with various nucleophiles:

Key transformations:

  • Amine displacement: Forms C8-amino derivatives under basic conditions

  • Alkoxy substitution: Requires polar aprotic solvents (DMF/DMSO) at 80-120°C

  • Thiol exchange: Achieved using mercaptans in presence of Cu(I) catalysts

Notably, the boronate ester remains intact during these substitutions, enabling sequential functionalization .

Dehalogenation via Hydrogenation

Catalytic hydrogenation (H₂/Pd-C) removes the C8 chlorine while retaining the boronate functionality:

ConditionsResultApplication
30 psi H₂, EtOH>95% dechlorinationAccess to unsubstituted imidazopyrazine derivatives
10% Pd/C, RTSelective C-Cl cleavagePrepares intermediates for further borylation

This controlled reduction enables modular synthesis of halogen-free analogs .

Boronate Ester Hydrolysis

The dioxaborolane group converts to boronic acid under mild acidic conditions:

Hydrolysis protocol:

  • 0.1M HCl in THF/H₂O (1:1)

  • 25°C, 2h stirring

  • Neutralization with NaHCO₃

  • Extraction with ethyl acetate

The resulting boronic acid facilitates direct Suzuki couplings without requiring prior protection/deprotection steps .

Tandem Reaction Sequences

Combined transformations enable complex molecular architectures:

Example synthetic route:

  • Initial Suzuki coupling with bromopyridine (97% yield)

  • Subsequent C8 amination with piperazine (82% yield)

  • Final boronate hydrolysis (quantitative)

This three-step sequence demonstrates the compound’s capacity for orthogonal reactivity in multi-component syntheses .

The compound’s stability profile (soluble in dichloromethane, stable at RT ≤6 months) and compatibility with continuous flow reactors make it particularly valuable for industrial-scale applications . Recent advances have focused on enantioselective couplings using chiral Pd catalysts, expanding its utility in asymmetric synthesis .

Scientific Research Applications

8-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyrazine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 8-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyrazine involves its interaction with specific molecular targets. The chloro and dioxaborolane groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in inhibiting specific enzymes and modulating cellular pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares key structural, synthetic, and functional attributes of 8-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyrazine with analogous compounds:

Compound Core Structure Substituents Key Applications Synthetic Route
8-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyrazine Imidazo[1,2-a]pyrazine 8-Cl, 3-boronic ester Cross-coupling reactions; intermediates for anticancer agents Likely via Miyaura borylation or halogen-to-boron exchange
3,8-Dichloro-[1,2,4]triazolo[4,3-a]pyrazine Triazolo[4,3-a]pyrazine 3-Cl, 8-Cl Anticancer intermediates (e.g., kinase inhibitors) Substitution, acylation, cyclization, chlorination (76.57% total yield)
2-(4-Chlorophenyl)imidazo[1,2-a]pyridine-6-boronic acid hydrochloride Imidazo[1,2-a]pyridine 6-boronic acid, 2-(4-chlorophenyl) Pharmacological studies (ADME optimization) Acid hydrolysis of boronic ester precursor
8-Chloro-2-(2-naphthyl)imidazo[1,2-a]pyrazine Imidazo[1,2-a]pyrazine 8-Cl, 2-naphthyl Bacterial type IV secretion inhibition Bromoacetyl-naphthalene + 2-amino-3-chloropyrazine under reflux
1,3-Dimethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[1,2-a]pyrazine Pyrrolo[1,2-a]pyrazine 7-boronic ester, 1-Me, 3-Me Materials science; functionalized heterocycles Unspecified (commercial availability noted)
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine 6-boronic ester Suzuki coupling intermediates Miyaura borylation or halogen exchange

Key Structural and Functional Differences

Core Heterocycle :

  • The imidazo[1,2-a]pyrazine core (present in the target compound) is more electron-deficient than imidazo[1,2-a]pyridine due to the additional nitrogen in the pyrazine ring. This enhances reactivity in cross-coupling reactions .
  • Triazolo[4,3-a]pyrazine derivatives (e.g., 3,8-dichloro analog) lack the boronic ester but feature dual chlorine substituents, favoring direct use in kinase inhibitor synthesis .

Boronic Ester vs. Halogens :

  • The boronic ester at position 3 enables Suzuki-Miyaura coupling, a versatility absent in chlorinated analogs like 3,8-dichloro-triazolo pyrazine .
  • Chlorine substituents (e.g., in 8-chloro-2-naphthyl derivatives) enhance biological activity but limit further derivatization without additional functional groups .

Synthetic Accessibility :

  • Boronic ester-containing compounds often require specialized borylation steps (e.g., Miyaura reaction), whereas chlorinated analogs are synthesized via substitution or cyclization .
  • The target compound’s discontinued commercial status contrasts with intermediates like 6-boronic ester imidazo[1,2-a]pyridine, which remain available for research .

Biological Relevance :

  • Imidazo[1,2-a]pyrazines with boronic esters are less common in direct pharmacological studies but serve as precursors. In contrast, chlorinated triazolo pyrazines are directly linked to anticancer activity .
  • Pyridine-based boronic esters (e.g., ) are explored for ADME optimization, highlighting core-dependent pharmacokinetic differences .

Biological Activity

8-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyrazine is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its biological properties, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be described by the following chemical formula:

  • Molecular Formula : C₁₃H₁₄BClN₃O₂
  • CAS Number : 1218790-15-8
  • Molecular Weight : 281.52 g/mol

1. Anticancer Activity

Research has indicated that imidazopyrazine derivatives exhibit anticancer properties through various mechanisms:

  • Mechanism of Action : The compound acts as a kinase inhibitor, targeting specific pathways involved in cancer cell proliferation. For example, it has been shown to inhibit the activity of receptor tyrosine kinases (RTKs), which are often dysregulated in cancers .
  • Case Study : In vitro studies demonstrated that 8-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyrazine effectively reduced cell viability in several cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .

2. Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects:

  • Mechanism : It appears to modulate the NF-κB signaling pathway, thereby reducing the expression of pro-inflammatory cytokines .
  • Research Findings : A study reported a significant decrease in inflammatory markers in models treated with this compound compared to controls .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerKinase inhibition leading to apoptosis
Anti-inflammatoryModulation of NF-κB signaling

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial:

  • Toxicity Studies : Preliminary studies indicate that the compound exhibits low toxicity profiles in animal models; however, further detailed toxicological evaluations are necessary to ensure safety for therapeutic use .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.